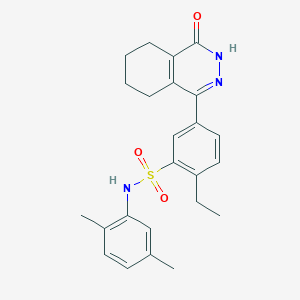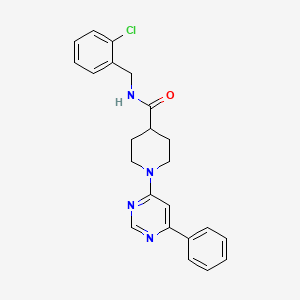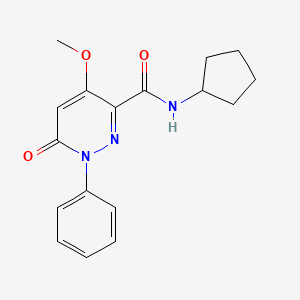![molecular formula C21H22N4O2 B11279429 2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide](/img/structure/B11279429.png)
2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrido[2,3-d]pyrimidines.
Scientific Research Applications
2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiproliferative agent and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide involves its interaction with specific molecular targets, such as tyrosine kinases and cyclin-dependent kinases. These interactions inhibit the activity of these enzymes, leading to the suppression of cell proliferation and other biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative activity.
Tyrosine kinase inhibitors: Compounds like TKI-28.
Cyclin-dependent kinase inhibitors: Compounds like CDK4 inhibitors.
Uniqueness
2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide is unique due to its specific structural features and its potential to inhibit multiple molecular targets, making it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-cyclopentyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H22N4O2/c1-14-23-20-18(10-5-11-22-20)21(27)25(14)17-9-4-8-16(13-17)24-19(26)12-15-6-2-3-7-15/h4-5,8-11,13,15H,2-3,6-7,12H2,1H3,(H,24,26) |
InChI Key |
QOQXLFNMEAHIND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)CC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11279349.png)
![2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-(4-propoxyphenyl)acetamide](/img/structure/B11279355.png)

![N-(3-Chloro-4-methylphenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11279363.png)
![5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B11279372.png)
![N-(4-chlorophenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11279385.png)
![N-(2,5-difluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11279387.png)

![5,5,13-trimethyl-15-propylsulfanyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11279400.png)



![2-chloro-5-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B11279426.png)
